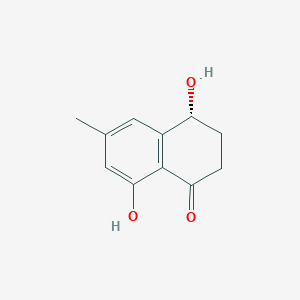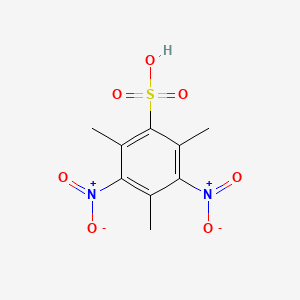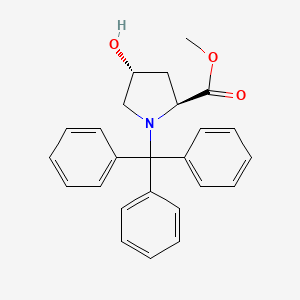![molecular formula C11H14O3 B13817141 [2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol CAS No. 4388-47-0](/img/structure/B13817141.png)
[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol is an organic compound belonging to the class of toluenes. It contains a benzene ring with a methane group and is known for its weak basicity . The compound has the molecular formula C11H14O3 and is used in various scientific research applications .
Méthodes De Préparation
The synthesis of [2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol typically involves the reaction of 4-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This is followed by reduction using a suitable reducing agent such as sodium borohydride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Analyse Des Réactions Chimiques
[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using agents like lithium aluminum hydride.
Applications De Recherche Scientifique
[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to understand enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of [2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to [2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol include other toluenes and dioxolane derivatives. For example:
[2-(4-Methylphenyl)-1,3-dioxane-4-yl]methanol: Similar structure but with a dioxane ring instead of dioxolane.
[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]acetone: Similar structure but with an acetone group instead of methanol.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
4388-47-0 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C11H14O3/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11/h2-5,10-12H,6-7H2,1H3 |
Clé InChI |
DPJJKJUHERNDSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2OCC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)








